molecular formula C16H27N B12592449 1-Methyl-3-(undec-10-en-1-yl)-1H-pyrrole CAS No. 573990-07-5

1-Methyl-3-(undec-10-en-1-yl)-1H-pyrrole

Cat. No.: B12592449
CAS No.: 573990-07-5
M. Wt: 233.39 g/mol
InChI Key: HUTRQOUFXNQBIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-3-(undec-10-en-1-yl)-1H-pyrrole is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This particular compound features a methyl group at the first position and an undec-10-en-1-yl group at the third position, making it unique in its structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-(undec-10-en-1-yl)-1H-pyrrole typically involves the reaction of 1-methylpyrrole with 10-undecenyl bromide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-(undec-10-en-1-yl)-1H-pyrrole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the double bond in the undec-10-en-1-yl group to a single bond.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the nitrogen atom, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Alkyl halides (e.g., methyl iodide), acyl chlorides (e.g., acetyl chloride)

Major Products Formed

    Oxidation: Pyrrole oxides

    Reduction: Saturated pyrrole derivatives

    Substitution: N-alkyl or N-acyl pyrrole derivatives

Scientific Research Applications

1-Methyl-3-(undec-10-en-1-yl)-1H-pyrrole has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 1-Methyl-3-(undec-10-en-1-yl)-1H-pyrrole exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The undec-10-en-1-yl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-pyrrole: Lacks the undec-10-en-1-yl group, making it less lipophilic.

    3-(Undec-10-en-1-yl)-1H-pyrrole: Lacks the methyl group at the first position, potentially altering its reactivity and biological activity.

    1-Methyl-3-(dec-9-en-1-yl)-1H-pyrrole: Similar structure but with a shorter alkyl chain, affecting its physical and chemical properties.

Uniqueness

1-Methyl-3-(undec-10-en-1-yl)-1H-pyrrole is unique due to the presence of both the methyl and undec-10-en-1-yl groups, which confer distinct chemical and biological properties. The combination of these groups enhances its versatility in various applications, making it a valuable compound in scientific research and industrial processes.

Properties

CAS No.

573990-07-5

Molecular Formula

C16H27N

Molecular Weight

233.39 g/mol

IUPAC Name

1-methyl-3-undec-10-enylpyrrole

InChI

InChI=1S/C16H27N/c1-3-4-5-6-7-8-9-10-11-12-16-13-14-17(2)15-16/h3,13-15H,1,4-12H2,2H3

InChI Key

HUTRQOUFXNQBIB-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=C1)CCCCCCCCCC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.